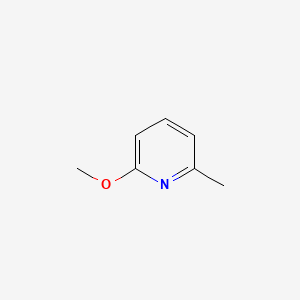

2-Methoxy-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMOEBDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415945 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-03-4 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-6-methylpyridine physical and chemical properties

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine for Researchers and Drug Development Professionals

Foreword: A Molecule of Versatility and Renewed Interest

This compound, also known as 6-methoxy-2-picoline, is a substituted pyridine derivative that has long served as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and structural properties, arising from the interplay between the electron-donating methoxy and methyl groups on the electron-deficient pyridine ring, impart a nuanced reactivity profile that is highly valuable in synthetic chemistry.

Recently, this compound has garnered significant attention beyond its role as a synthetic building block. Groundbreaking research has identified this compound as a highly effective and safer alternative for the topical dissolution of cholesterol gallstones, a prevalent and painful medical condition. This discovery has opened a new chapter in its application, moving it from a behind-the-scenes intermediate to a frontline therapeutic candidate.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It delves into its synthesis and reactivity from a mechanistic standpoint and details the experimental protocols that underscore its promising application in pharmacology.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core physical characteristics. These properties govern its behavior in both storage and reaction environments.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Methoxy-2-picoline, 2-methoxy-6-picoline | [2] |

| CAS Number | 63071-03-4 | [2] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| SMILES | CC1=NC(=CC=C1)OC | [1] |

| InChIKey | WIMNZMOEBDPZTB-UHFFFAOYSA-N | [1] |

Physical Properties

The physical state and properties of this compound are critical for its handling, purification, and application, particularly in solvent-based therapies.

| Property | Value Range | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 156 - 161.3 °C (at 760 mmHg) | [3][4] |

| Density | 1.001 - 1.01 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | 1.4975 - 1.5015 | [5] |

| Flash Point | 49 - 56 °C (120 - 133 °F) | [3] |

| Vapor Pressure | 0.062 mmHg at 25 °C | [3] |

| Water Solubility | Slightly soluble | [3][6] |

| LogP | 1.4 - 1.6 | [3] |

Spectroscopic and Analytical Characterization

Unambiguous characterization is the bedrock of chemical research. This section provides an analysis of the expected spectroscopic signature of this compound and outlines a protocol for its analytical confirmation.

Predicted NMR Spectral Data

While a publicly available, peer-reviewed assigned experimental spectrum is elusive, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous structures. The electron-donating methoxy group (-OCH₃) and weakly donating methyl group (-CH₃) influence the chemical shifts of the pyridine ring protons and carbons.

Justification for Predictions:

-

¹H NMR: The pyridine ring protons (H-3, H-4, H-5) are expected in the aromatic region. H-3 and H-5, being ortho and para to the strongly donating methoxy group, will be the most shielded (furthest upfield). H-4, being meta to both groups, will be the least shielded of the ring protons. The methoxy and methyl protons will appear as sharp singlets in the upfield region.

-

¹³C NMR: The carbons directly attached to the heteroatoms (C-2 to oxygen, C-6 to nitrogen) will be the most deshielded (furthest downfield). The remaining ring carbons will appear in the aromatic region, and the methyl and methoxy carbons will be significantly upfield.

Table 2.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-4 | 7.35 - 7.45 | t | J(H4,H3) ≈ J(H4,H5) ≈ 7.8 |

| H-5 | 6.60 - 6.70 | d | J(H5,H4) ≈ 7.8 |

| H-3 | 6.45 - 6.55 | d | J(H3,H4) ≈ 7.8 |

| O-CH₃ | 3.85 - 3.95 | s | - |

| C-CH₃ | 2.40 - 2.50 | s | - |

Table 2.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) |

| C-2 | 163 - 165 |

| C-6 | 157 - 159 |

| C-4 | 137 - 139 |

| C-5 | 112 - 114 |

| C-3 | 108 - 110 |

| O-CH₃ | 52 - 54 |

| C-CH₃ | 23 - 25 |

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra for structural verification.[7][8]

-

Sample Preparation: a. Accurately weigh 15-25 mg of purified this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Agitate the vial gently to ensure complete dissolution. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical peak shape for the TMS signal.

-

¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover a range of -1 to 10 ppm. c. Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: a. Use a proton-decoupled single-pulse experiment. b. Set the spectral width to cover a range of 0 to 180 ppm. c. Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase and baseline correct the spectra. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. d. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. e. Integrate the ¹H signals and assign the peaks based on chemical shift, multiplicity, and coupling constants.

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is characterized by the following key absorptions:

-

C-H stretching (Aromatic): ~3050-3000 cm⁻¹

-

C-H stretching (Aliphatic -CH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (Pyridine ring): ~1600 cm⁻¹ and ~1470 cm⁻¹

-

C-O stretching (Aryl ether): A strong, characteristic band around 1250 cm⁻¹

Synthesis and Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its predictable reactivity, which is a direct consequence of the electronic properties of its substituents.

Electronic Effects and Reactivity Profile

The pyridine ring is inherently electron-deficient. The methoxy group at the 2-position and the methyl group at the 6-position are both electron-donating groups (EDGs).

-

Methoxy Group (-OCH₃): Donates electron density primarily through resonance (+R effect) and withdraws weakly through induction (-I effect). The resonance effect is dominant, activating the ring towards certain reactions and influencing regioselectivity.

-

Methyl Group (-CH₃): Donates weakly through induction (+I effect) and hyperconjugation.

This electronic profile leads to two primary sites of reactivity: the pyridine ring itself and the benzylic protons of the methyl group.

Caption: Logical flow of reactivity for this compound.

Representative Synthesis: Nucleophilic Aromatic Substitution

A robust and common method for preparing 2-alkoxypyridines is the nucleophilic aromatic substitution (SₙAr) of a corresponding 2-halopyridine. The following protocol describes the synthesis of this compound from the commercially available 2-chloro-6-methylpyridine.[9]

Reaction Scheme: (Self-created image of the reaction: 2-chloro-6-methylpyridine reacting with sodium methoxide in methanol to yield this compound and sodium chloride)

Experimental Protocol:

-

Setup: a. Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. b. To the flask, add 100 mL of anhydrous methanol.

-

Reagent Preparation: a. Carefully add sodium metal (2.53 g, 110 mmol, 1.1 eq) in small portions to the stirred methanol at 0 °C (ice bath). Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and slow addition. b. Allow the mixture to stir until all the sodium has dissolved, forming a solution of sodium methoxide.

-

Reaction: a. To the sodium methoxide solution, add 2-chloro-6-methylpyridine (12.75 g, 100 mmol, 1.0 eq) dropwise via a syringe. b. After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-18 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 200 mL of cold deionized water. c. Extract the aqueous mixture with diethyl ether (3 x 100 mL). d. Combine the organic layers and wash with brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Causality and Trustworthiness: This protocol is self-validating. The progress is monitored by TLC, a reliable method to confirm the consumption of starting material and the formation of a new, less polar product. The final product's identity and purity must be confirmed by the analytical methods described in Section 2 (NMR, IR) and compared against reference data.

Key Application: Cholesterol Gallstone Dissolution

The most significant recent application of this compound (MMP) is as a topical solvent for dissolving cholesterol gallstones. It has shown superior efficacy and a better safety profile compared to the current clinical agent, methyl-tertiary butyl ether (MTBE).[4]

Mechanistic Rationale for Superior Efficacy

The advantage of MMP over MTBE stems from a combination of physical and chemical properties.

Caption: Key properties of MMP leading to therapeutic advantages.

Cholesterol is a large, predominantly nonpolar molecule with a single polar hydroxyl (-OH) group. Effective dissolution requires a solvent that can interact favorably with both the hydrophobic sterol backbone and the hydrophilic head. MMP's aromatic ring can engage in favorable van der Waals and potentially pi-system interactions with cholesterol's fused rings, while the polar ether and nitrogen components can interact with the hydroxyl group. This balanced amphiphilicity, combined with its low volatility, allows for sustained and effective dissolution.

Comparative Efficacy Data

Studies have demonstrated MMP's superior ability to dissolve human cholesterol gallstones in vitro.[4]

Table 4.1: In Vitro Dissolution Rate of Cholesterol Gallstones (%)

| Time (minutes) | MTBE | MMP |

| 60 | 56% | 75% |

| 120 | 69% | 95% |

| 240 | 82% | 100% |

| Data sourced from Yoon, Y.C., et al. (2024).[4] |

Experimental Protocol: In Vitro Gallstone Dissolution Assay

This protocol is adapted from published studies and provides a method to assess and compare the efficacy of gallstone-dissolving agents.[4]

-

Gallstone Preparation: a. Obtain human cholesterol gallstones from a certified tissue bank or clinical partner under ethical approval. b. Air-dry the gallstones and carefully select stones of similar size, shape, and weight (e.g., 5 mm diameter) for consistency across experiments.

-

Assay Setup: a. Place a single, pre-weighed gallstone into individual glass vials. b. Prepare two groups of vials. To the first group, add 10 mL of this compound. To the second (control) group, add 10 mL of MTBE. c. Place the vials in a gently stirring water bath maintained at 37 °C to simulate physiological temperature.

-

Time-Course Measurement: a. At designated time points (e.g., 30, 60, 120, 240 minutes), remove a set of vials from each group. b. Carefully remove the remaining gallstone fragments from the solvent. c. Thoroughly air-dry the fragments to a constant weight. d. Weigh the dried, undissolved portion of the gallstones.

-

Data Analysis: a. Calculate the percentage of dissolution at each time point using the formula: % Dissolution = ((Initial Weight - Final Weight) / Initial Weight) * 100 b. Plot the % dissolution versus time for each solvent to compare their dissolution kinetics. c. Perform statistical analysis (e.g., t-test) to determine if the differences between the solvents are statistically significant.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram |

| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | ❗ |

| Skin Irritation | H315: Causes skin irritation | ❗ |

| Eye Irritation | H319: Causes serious eye irritation | ❗ |

| Data sourced from PubChem CID 5324773.[1] |

Handling and Storage Recommendations

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents. Keep the container tightly sealed.[6]

-

Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Process for producing 2,3-diamino-6-methoxypyridine.

-

Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Journal of Chemical & Engineering Data. [Link]

-

Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

-

This compound | C7H9NO | CID 5324773. PubChem. [Link]

-

Cholesterol solubility in organic solvents. Semantic Scholar. [Link]

-

This compound. LookChem. [Link]

-

Cholesterol solubility in organic solvents. PubMed. [Link]

-

Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. American Journal of Translational Research. [Link]

-

2-cyano-6-methylpyridine. Organic Syntheses. [Link]

-

Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Scientific Reports. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Human Metabolome Database. [Link]

-

Measurement and correlation of cholesterol solubility in some glycol ethers at (298.15 to 318.15)K. ResearchGate. [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. [Link]

- Process for the preparation of 2-amino-alkylpyridines.

Sources

- 1. This compound | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. sc.edu [sc.edu]

- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

Introduction: A Versatile Pyridine Building Block

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine (CAS: 63071-03-4) for Advanced Research and Development

This compound, also known by its synonym 6-Methoxy-2-picoline, is a substituted pyridine derivative that has emerged as a crucial intermediate and building block in modern organic synthesis.[1][2] With the CAS number 63071-03-4, this colorless to light yellow liquid is distinguished by the presence of a methoxy group and a methyl group on the pyridine ring, which imparts unique reactivity and solubility characteristics.[1] Its structure serves as a valuable scaffold in the synthesis of a wide array of complex molecules, finding significant applications in pharmaceutical development, agrochemicals, and materials science.[1][3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and application in various reaction conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 63071-03-4 | [1][4] |

| Molecular Formula | C₇H₉NO | [1][4] |

| Molecular Weight | 123.15 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 142 °C (288 °F) | |

| Density | 1.038 g/cm³ at 25 °C | |

| Refractive Index | 1.4975-1.5015 @ 20 °C | [5] |

| Solubility | Slightly soluble in water. | [6] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. |[1][6] |

Spectroscopic Data Interpretation

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the range of δ 6.5-7.5 ppm. The methyl group protons (–CH₃) will appear as a singlet around δ 2.4-2.5 ppm, and the methoxy group protons (–OCH₃) will present as a singlet around δ 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-165 ppm region, with the carbon attached to the methoxy group (C2) and the carbon bearing the methyl group (C6) being the most deshielded. The methyl carbon will appear around δ 20-25 ppm, and the methoxy carbon around δ 50-55 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (1400-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy group (around 1000-1300 cm⁻¹).[9]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion (M⁺) peak at m/z = 123, corresponding to the molecular weight of the compound.[7]

Synthesis and Chemical Reactivity

While numerous methods exist for the de novo synthesis of substituted pyridines, this compound is typically prepared from readily available precursors.[10][11][12][13] Its true value lies in its versatile reactivity, which allows for regioselective functionalization.

Core Reactivity Pathways

The electronic nature of the pyridine ring, combined with the activating methyl group, dictates its reactivity. The primary sites for functionalization are the benzylic position of the methyl group and the aromatic ring itself.

Caption: Key reactivity pathways for this compound.

Studies have shown that deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) generates a benzylic anion.[14] This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.[14] Furthermore, bromination with N-bromosuccinimide (NBS) can occur on the pyridine ring, leading to intermediates like 5-bromo-2-methoxy-6-methylpyridine, which can undergo further transformations like lithium-halogen exchange.[14]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable component in several high-value applications.

A Superior Agent for Gallstone Dissolution

One of the most promising and well-documented applications is its use as a topical agent for dissolving gallstones. Research has demonstrated its superiority over methyl-tertiary butyl ether (MTBE), the current clinical standard.[15][16][17] The key advantages of this compound (referred to as MMP in studies) include:

-

Higher Boiling Point: MMP has a boiling point of 156°C, significantly higher than MTBE's 55°C.[15][16] This reduces rapid evaporation and mitigates side effects like nausea and abdominal discomfort associated with MTBE.[16]

-

Greater Efficacy: In both in vitro and in vivo models, MMP demonstrates significantly higher dissolution rates for cholesterol gallstones compared to MTBE.[15]

-

Reduced Toxicity: Toxicological assessments indicate that MMP induces significantly less tissue damage and apoptosis in gallbladder tissue compared to MTBE.[15]

Table 2: Comparative In Vitro Gallstone Dissolution Rates (MMP vs. MTBE)

| Time (minutes) | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) |

|---|---|---|

| 60 | 75% | 56% |

| 120 | 95% | 69% |

| 240 | 100% | 82% |

Data from in vitro studies on cholesterol gallstones. The difference in dissolution rates was statistically significant (P < 0.05) at 60, 120, and 240 minutes.[15]

Scaffold for Biologically Active Molecules

Beyond gallstone treatment, this compound is a key starting material for synthesizing complex heterocyclic systems. It is used as a precursor in the synthesis of 1,6-naphthyridin-2(1H)-ones, a class of compounds investigated for a wide range of biomedical applications, including as antitumor agents.[18] Its role as a pharmaceutical intermediate extends to the development of drugs targeting neurological disorders.[1]

Other Industrial Applications

The compound also finds utility in other sectors:

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]

-

Materials Science: Its chemical properties are leveraged in developing new polymers and specialty coatings.[1]

-

Catalysis: It can be used as a catalyst in various industrial processes, including hydrogenation and oxidation.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[19]

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Classification | Precautionary Statements (Examples) |

|---|---|---|

| Flammability | Flammable Liquid, Category 3 | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. |

| Health Hazards | Skin Irritation, Category 2 | P280: Wear protective gloves/eye protection. P264: Wash skin thoroughly after handling.[19] |

| Eye Irritation, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] |

| | STOT - Single Exposure, Cat. 3 | P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[19]

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[19]

-

Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[6][19]

Field-Proven Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common research applications.

Protocol 1: Benzylic Functionalization via Deprotonation

This protocol describes the generation of the benzylic anion and subsequent reaction with an electrophile, based on established reactivity.[14]

Objective: To synthesize 1-(2-methoxy-6-methylpyridin-yl)ethanol by reacting the benzylic anion of this compound with acetaldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Acetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. A deep red coloration may develop, indicating anion formation.

-

Stir the mixture at -78 °C for 40-60 minutes.

-

Add acetaldehyde (1.2 eq) dropwise to the anion solution. The color should dissipate.

-

Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired alcohol.

Caption: Workflow for benzylic functionalization protocol.

Protocol 2: In Vitro Gallstone Dissolution Efficacy Assay

This protocol outlines a self-validating system to compare the dissolution efficacy of this compound against a control.[15][17]

Objective: To quantify and compare the dissolution rate of human cholesterol gallstones using this compound (MMP) and a control solvent (e.g., MTBE).

Materials:

-

Human cholesterol gallstones (obtained with ethical approval).[16]

-

This compound (Test Agent).

-

Methyl-tertiary butyl ether (MTBE) (Control Agent).

-

Glass containers or vials.

-

Shaking incubator or water bath set to 37 °C.

-

Analytical balance.

-

Timer.

Procedure:

-

Collect and dry human cholesterol gallstones to a constant weight. Record the initial dry weight (W_initial) of each stone.

-

Place one pre-weighed gallstone into each of several labeled glass vials.

-

Add a standardized volume of MMP to the 'Test' group vials and an equal volume of MTBE to the 'Control' group vials, ensuring the stones are fully submerged.

-

Place the vials in a shaking incubator at 37 °C to simulate physiological conditions.

-

At predetermined time points (e.g., 30, 60, 120, 240 minutes), remove the designated vials from each group.

-

Carefully retrieve the remaining stone fragments, rinse them, and dry them completely to a constant weight. Record this final dry weight (W_final).

-

Calculate the percentage of dissolution for each stone using the formula: Dissolution (%) = [(W_initial - W_final) / W_initial] x 100

-

Compare the mean dissolution percentages between the MMP and MTBE groups at each time point using appropriate statistical analysis (e.g., t-test).

Caption: Workflow for the in vitro gallstone dissolution assay.

References

-

This compound | C7H9NO | CID 5324773 - PubChem. (URL: [Link])

-

Original Article Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. (URL: [Link])

-

Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PMC. (URL: [Link])

-

This compound (CAS 63071-03-4) Industry Research 2025. (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

-

FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (URL: [Link])

-

Functionalisation of this compound. (URL: [Link])

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. (URL: [Link])

-

Efficacy and safety of a novel topical agent for gallstone dissolution: this compound - PubMed. (URL: [Link])

-

CAS 63071-03-4 - Shenzhen Nexconn Pharmatechs Ltd. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound (CAS 63071-03-4) Industry Research 2025 [researchandmarkets.com]

- 4. This compound | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H25772.03 [thermofisher.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. e-century.us [e-century.us]

- 16. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of a novel topical agent for gallstone dissolution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

Structure and molecular formula of 2-Methoxy-6-methylpyridine (C7H9NO)

An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine (C₇H₉NO)

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound, also known by synonyms such as 6-Methoxy-2-picoline, is a substituted pyridine derivative that has garnered significant attention within the scientific community.[1][2] With the molecular formula C₇H₉NO, this compound presents as a colorless to light yellow liquid and serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules.[3][4] Its unique structural arrangement, featuring a pyridine ring functionalized with both a methoxy and a methyl group, imparts a valuable combination of reactivity and solubility.[2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 6-position, and a methoxy group (-OCH₃) is at the 2-position.[2] This substitution pattern is crucial to its chemical behavior, influencing the electron density of the aromatic ring and the reactivity of the substituent groups.

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][4][5] |

| Molecular Weight | 123.15 g/mol | [3][6] |

| IUPAC Name | This compound | [5][7] |

| CAS Number | 63071-03-4 | [1][3][4][7] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 161.3 °C at 760 mmHg | [4] |

| Density | 1.001 g/cm³ | [4] |

| Refractive Index | 1.4975 - 1.5015 @ 20°C | [4][7] |

| Flash Point | 56 °C | [4] |

| Solubility | Slightly soluble in water | [4][8] |

| SMILES | CC1=NC(=CC=C1)OC | [5][6][7] |

| InChIKey | WIMNZMOEBDPZTB-UHFFFAOYSA-N | [5][7] |

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution. The causality behind this choice lies in the inherent reactivity of halopyridines. A chlorine atom at the 2-position of the pyridine ring is an excellent leaving group, readily displaced by a strong nucleophile like methoxide.

Experimental Protocol: Nucleophilic Substitution

A standard laboratory-scale synthesis is detailed below. This protocol is a self-validating system; successful formation of the product can be confirmed by monitoring the disappearance of the starting material (e.g., via TLC or GC) and subsequent spectroscopic analysis of the purified product.

Objective: To synthesize this compound from 2-chloro-6-methylpyridine.

Materials:

-

2-Chloro-6-methylpyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH, anhydrous)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylpyridine in anhydrous methanol.

-

Reagent Addition: Add sodium methoxide to the solution. The amount should be in slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the chloropyridine substrate.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored for completion over several hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

-

Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. This step neutralizes any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Perform multiple extractions to ensure quantitative recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final, high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique identifies the different types of protons in the molecule based on their chemical environment. The spectrum would show distinct signals for the methyl protons, the methoxy protons, and the three aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carbons of the methyl and methoxy groups.[6]

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands would include C-H stretches from the aromatic ring and alkyl groups, C=C and C=N stretches characteristic of the pyridine ring, and C-O stretches from the methoxy group.[9]

-

MS (Mass Spectrometry): Mass spectrometry provides the exact mass of the molecule and information about its fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (123.15).[6]

| Spectroscopic Data | Expected/Reported Observations |

| ¹H NMR | Signals for -CH₃ (methyl), -OCH₃ (methoxy), and three distinct aromatic protons. |

| ¹³C NMR | Seven unique carbon signals corresponding to the molecular structure.[6] |

| IR (cm⁻¹) | C-N stretching (~1390 cm⁻¹), C-O stretching (~1290 cm⁻¹).[9] |

| Mass Spec (m/z) | Molecular Ion Peak [M]⁺ at 123.068.[4][6] |

Key Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its bifunctional nature—a nucleophilic nitrogen atom (after deprotonation of the methyl group) and an aromatic ring amenable to further substitution—makes it highly valuable.[10]

Case Study: A Novel Agent for Gallstone Dissolution

A significant and innovative application of this compound is its investigation as a topical agent for dissolving gallstones.[2] Research has shown it to be a promising alternative to methyl-tertiary butyl ether (MTBE), the current clinical standard.[11]

-

Mechanism of Action: The compound acts as an organic solvent capable of dissolving cholesterol-based gallstones.

-

Advantage over MTBE: this compound has a much higher boiling point (156 °C vs. 55 °C for MTBE).[11][12] This critical difference reduces its rate of vaporization, thereby minimizing side effects and improving safety during clinical application.[13]

-

Efficacy: In both in vitro and in vivo studies, it has demonstrated superior efficacy in dissolving cholesterol gallstones compared to MTBE.[12][13][14]

Role as a Pharmaceutical Intermediate

Beyond this specific application, this compound is widely used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] The pyridine core is a common scaffold in medicinal chemistry, and the methoxy and methyl groups provide handles for molecular elaboration to optimize drug efficacy and specificity.

Caption: Hypothetical role of this compound in a drug synthesis pathway.

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate care. It is classified as a flammable liquid and vapor.[8][15][16]

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[8][15][16]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[15][17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It should be stored away from oxidizing agents.[8]

Conclusion

This compound (C₇H₉NO) stands out as a heterocyclic compound of significant synthetic utility. Its well-defined structure and predictable reactivity make it an invaluable precursor in diverse fields, from agrochemicals to materials science.[3] In the realm of drug development, its role as a versatile scaffold and its demonstrated potential as a safer, more effective gallstone-dissolving agent highlight its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this potent chemical building block for future innovations.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324773, this compound. Retrieved from [Link]

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.

- Moody, C. J., & Rees, C. W. (n.d.). Functionalisation of this compound. Tetrahedron Letters.

-

Chemical Safety. (n.d.). Chemical Label for this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253308, 2-Methoxymethyl-6-methylpyridine. Retrieved from [Link]

-

Lee, S. K., et al. (2024). Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. bioactive materials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

- Lee, S. K., et al. (2024). Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model.

- Kim, J. H., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: this compound. Surgical Endoscopy, 34(6), 2636-2644.

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lee, S. K., et al. (2024). Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. PubMed. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 63071-03-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS 63071-03-4 [matrix-fine-chemicals.com]

- 6. This compound | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficacy and safety of a novel topical agent for gallstone dissolution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-6-methylpyridine (C₇H₉NO), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for its unambiguous identification, characterization, and utilization in further research and development.

Introduction to this compound

This compound, also known as 6-methoxy-2-picoline, is a substituted pyridine derivative with a molecular weight of 123.15 g/mol .[1] Its structure, featuring both a methoxy and a methyl group on the pyridine ring, imparts unique electronic and steric properties that are of interest in the synthesis of novel pharmaceutical agents and functional materials. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. The aromatic pyridine ring, the electron-donating methoxy group, and the methyl group each give rise to characteristic signals in NMR, specific vibrational modes in IR, and distinct fragmentation patterns in MS.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. Methoxy groups typically exhibit a singlet peak between 2.4 and 4.4 ppm.[2]

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | t | 1H | H4 |

| ~6.6 | d | 1H | H3 |

| ~6.5 | d | 1H | H5 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

Note: Predicted values based on typical chemical shifts for substituted pyridines. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will display seven distinct signals corresponding to the seven carbon atoms in unique chemical environments. Methoxy groups typically show a resonance between 46 and 69 ppm.[2] A publicly available ¹³C NMR spectrum can be found on PubChem.[1]

¹³C NMR Data and Assignments:

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C2 |

| ~157 | C6 |

| ~138 | C4 |

| ~110 | C3 |

| ~108 | C5 |

| ~53 | -OCH₃ |

| ~24 | -CH₃ |

Note: Approximate chemical shifts are provided. For an authoritative spectrum, refer to the data available on PubChem.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. A theoretical study of the FT-IR and FT-Raman spectra of this compound has been reported, providing valuable insights into its vibrational modes.[3] An experimental ATR-IR spectrum is also available on PubChem.[1]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretching | Aromatic C-H |

| ~2950-2850 | C-H stretching | Aliphatic C-H (-CH₃, -OCH₃) |

| ~1612, 1580 | C=C stretching | Aromatic ring |

| ~1470, 1430 | C-H bending | -CH₃ |

| ~1290, 1030 | C-O stretching | Aryl-alkyl ether |

| ~888 | C-H out-of-plane bending | Aromatic ring |

Note: These are characteristic regions and specific peak positions can be found in the referenced literature and databases.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a liquid sample.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A GC-MS spectrum of this compound is available on PubChem.[1]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 123, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways: The fragmentation of ethers often involves cleavage of the C-C bond alpha to the oxygen atom.[4] Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules or radicals.[5][6]

Caption: Plausible Fragmentation Pathways for this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Separation:

-

Inject the sample into the GC system equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

Use a suitable temperature program to separate the components of the sample.

-

-

MS Detection:

-

The eluting compounds from the GC column are introduced into the mass spectrometer.

-

Electron ionization (EI) is a common method for generating ions.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed analysis of its NMR, IR, and MS spectra, coupled with the provided experimental protocols, offers a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Adherence to rigorous spectroscopic analysis ensures the quality and integrity of research involving this important chemical entity.

References

- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086.

-

Moser, A. (2022). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine: Solubility and Stability Profiles for Researchers and Drug Development Professionals

Introduction

2-Methoxy-6-methylpyridine, also known as 6-methoxy-2-picoline, is a pyridine derivative with the molecular formula C₇H₉NO.[1] Its unique structure, featuring both a methoxy and a methyl group on the pyridine ring, imparts specific solubility and reactivity characteristics that make it a valuable building block in organic synthesis.[1][2] This compound serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] An understanding of its solubility and stability is paramount for its effective use in these applications, ensuring optimal reaction conditions, formulation development, and storage.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.155 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 161.3 °C at 760 mmHg | [3] |

| Flash Point | 56 °C | [3] |

| Density | 1.001 g/cm³ | [3] |

| pKa | 4.12 ± 0.10 (Predicted) | [3] |

| LogP | 1.39860 | [3] |

| Water Solubility | Slightly soluble | [3][4] |

These properties indicate that this compound is a relatively non-polar molecule with limited but present aqueous solubility. Its basicity, as indicated by the predicted pKa, will influence its solubility in acidic solutions.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to formulation design. The methoxy group in this compound enhances its solubility and reactivity.[1][2]

Aqueous Solubility

This compound is described as being "slightly soluble in water".[3][4] This limited solubility is a consequence of the hydrophobic pyridine ring and methyl group, which dominate over the hydrophilic contribution of the methoxy group and the nitrogen atom.

Solubility in Organic Solvents

Experimental Protocol for Determining Solubility

A robust and reproducible method for determining the solubility of this compound is crucial for its practical application. The following protocol outlines a standard procedure for qualitative and semi-quantitative solubility assessment.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents:

-

Water (deionized)

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Ethanol

-

Methanol

-

Acetone

-

Dichloromethane

-

Hexane

-

-

Small test tubes

-

Vortex mixer

-

Pipettes

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 25 mg) or a measured volume (e.g., 0.05 mL) of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds to facilitate dissolution.[8]

-

Observation: Visually inspect the solution for the presence of undissolved material. If the compound dissolves completely, it is considered soluble in that solvent at the tested concentration.

-

Classification: Based on the solubility in different aqueous solutions, the compound can be classified into different solubility classes, which provides information about its functional groups.[7] For example, solubility in 5% HCl would indicate the presence of a basic functional group.[7]

Data Interpretation: The results should be recorded in a table, noting whether the compound is soluble, partially soluble, or insoluble in each solvent. This information is critical for selecting appropriate solvents for reactions, purifications, and formulations.

Caption: Workflow for determining the solubility of this compound.

Stability Profile of this compound

Understanding the stability of this compound under various conditions is essential for ensuring its quality, predicting its shelf-life, and identifying potential degradation products.[10][11][12] Forced degradation studies, also known as stress testing, are a critical component of this evaluation.[10][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation pathways and products.[10][12] These studies are a regulatory requirement in pharmaceutical development and provide valuable insights into the intrinsic stability of a molecule.[12][14]

Key Stress Conditions for Forced Degradation: [11][13]

-

Hydrolysis: Exposure to acidic and basic conditions.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: Exposure to elevated temperatures.

-

Photostability: Exposure to light (UV and visible).

A significant amount of degradation, typically in the range of 5-20%, is targeted to ensure that the analytical methods are capable of detecting and quantifying the degradation products.[13]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, general knowledge of pyridine chemistry suggests potential routes of degradation. The pyridine ring is generally stable, but the methoxy and methyl substituents can be susceptible to degradation under certain conditions. For instance, Arthrobacter sp. has been shown to degrade 2-methylpyridine through hydroxylation and oxidation of the methyl group.[15]

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[11]

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[13]

-

Acid Hydrolysis: [13]

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

-

-

Base Hydrolysis: [13]

-

Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

-

-

Oxidative Degradation: [11]

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature and analyze at different time points.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation: [11]

-

Place a solid sample and a solution of this compound in a thermostatic oven at an elevated temperature (e.g., 60-80 °C) and analyze at different time points.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13]

-

Analyze the samples at appropriate time intervals.

-

-

Sample Analysis:

Data Analysis: The percentage of degradation should be calculated for each stress condition. The chromatograms should be carefully examined to identify and characterize any degradation products.

Caption: Workflow for conducting a forced degradation study of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, crucial parameters for its effective utilization in research and drug development. The provided experimental protocols offer a practical framework for scientists to assess these properties in their own laboratories. A thorough understanding of the physicochemical characteristics of this versatile intermediate will enable researchers to optimize its use in synthesis, formulation, and to ensure the quality and robustness of their final products.

References

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022. Available at: [Link]

-

What are Forced Degradation Studies in Pharmaceuticals. Pharma Times Official. 2024. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. Bio-integration. 2024. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE. Available at: [Link]

-

Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model. PubMed. 2024. Available at: [Link]

-

Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... ResearchGate. Available at: [Link]

-

-

ANALYTICAL METHODS. ATSDR. Available at: [Link]

-

Sources

- 1. This compound | 63071-03-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the efficacy and safety of this compound: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to 2-Methoxy-6-methylpyridine: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylpyridine, also widely known by its synonym 6-Methoxy-2-picoline, is a substituted pyridine derivative that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents on the pyridine ring, make it a key intermediate in the synthesis of a wide array of complex molecules, ranging from pharmaceuticals and agrochemicals to materials science applications.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthetic routes, characteristic reactivity, and notable applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a research and development setting. This section outlines the key identifiers and physicochemical properties of this compound.

Synonyms and Identifiers

The compound is recognized by several names and registry numbers across various chemical databases and commercial suppliers. Correctly identifying this molecule is the first step in any literature search or procurement process.

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Common Synonyms | 6-Methoxy-2-picoline, 2-Methoxy-6-picoline |

| CAS Number | 63071-03-4[3] |

| Molecular Formula | C₇H₉NO[3] |

| Molecular Weight | 123.16 g/mol [3] |

| InChI Key | WIMNZMOEBDPZTB-UHFFFAOYSA-N |

| PubChem CID | 5324773[4] |

| EC Number | 676-191-5 |

Physicochemical Data

The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[1] |

| Boiling Point | 156 °C at 759 mmHg | --INVALID-LINK-- |

| Density | 1.01 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4995 | --INVALID-LINK-- |

| Flash Point | 56 °C | --INVALID-LINK-- |

| Storage Temperature | 0-8 °C | --INVALID-LINK--[1] |

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable halo-substituted precursor. The general workflow is depicted below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established chemical principles for SNAr reactions on chloropyridines.[5]

Materials:

-

2-Chloro-6-methylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.05 to 1.5 eq).[5] The reaction can be performed at temperatures ranging from room temperature (25-30 °C) to reflux, depending on the desired reaction rate.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product as a colorless to light yellow liquid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three key structural components: the pyridine ring, the methyl group, and the methoxy group.

Reactivity of the Pyridine Ring: Directed Ortho-Metalation

The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the 2-methoxy group can act as a directing group for ortho-lithiation. Treatment with strong, hindered bases like Lithium Diisopropylamide (LDA) selectively deprotonates the C-3 position, generating a potent nucleophile that can react with a variety of electrophiles. This metalation-electrophile quench sequence is a powerful tool for introducing functionality at the C-3 position.

Table of Functionalization via Lithiation:

| Electrophile | Functional Group Introduced | Resulting Product |

| Iodine (I₂) | Iodo (-I) | 3-Iodo-2-methoxy-6-methylpyridine |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | This compound-3-carbaldehyde |

| Carbon Dioxide (CO₂) | Carboxyl (-COOH) | This compound-3-carboxylic acid |

| Trimethyl borate (B(OMe)₃) | Boronic acid (-B(OH)₂) | (2-Methoxy-6-methylpyridin-3-yl)boronic acid |

Reactivity of the Methyl Group

The methyl group at the C-6 position exhibits benzylic-like reactivity. It can be deprotonated with strong bases to form an anion, which can then undergo alkylation. Alternatively, it can undergo free-radical bromination using reagents like N-Bromosuccinimide (NBS) to yield 6-(bromomethyl)-2-methoxypyridine, a valuable intermediate for introducing further functionality via nucleophilic substitution.

Applications in Research and Development

This compound's versatile reactivity makes it a valuable precursor in several fields.

Pharmaceutical Development: A Case Study in Gallstone Dissolution

A significant and well-documented application of this compound is its investigation as a topical agent for the dissolution of cholesterol gallstones.[6][7] Methyl-tertiary butyl ether (MTBE) is a clinically used agent for this purpose, but its high volatility and associated side effects limit its utility.[6] this compound (referred to as MMP in the study) was developed as a safer and more effective alternative due to its significantly higher boiling point (156 °C vs. 55 °C for MTBE), which reduces vaporization.[6]

In Vitro and In Vivo Efficacy:

A study published in the Journal of Translational Medicine demonstrated the superior efficacy of this compound compared to MTBE.[7]

| Dissolution Time | This compound (% dissolved) | MTBE (% dissolved) |

| 60 minutes | 75% | 56% |

| 120 minutes | 95% | 69% |

| 240 minutes | 100% | 82% |

In a porcine model, this compound exhibited approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE.[6] Toxicological assessments also revealed that it induces significantly less tissue damage, apoptosis, and inflammation in vital organs.[6]

This application highlights how the fundamental physicochemical properties of a molecule can be rationally modified to address a specific clinical need, showcasing the importance of such building blocks in drug development.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

While direct, step-by-step synthesis of major drugs using this compound is not extensively detailed in readily available literature, its structural motifs are present in or are key to the synthesis of various APIs. For instance, the substituted pyridine core is central to the structure of drugs like the COX-2 inhibitor Etoricoxib and the multi-kinase inhibitor Sorafenib .[8][9] The synthesis of these complex molecules often involves the coupling of substituted pyridine fragments, for which this compound serves as a valuable precursor or a close structural analog.[8][10][11] The reactions of lithiated 2-alkoxypyridines and their subsequent coupling are foundational strategies in the construction of such biaryl systems.

Agrochemicals and Materials Science